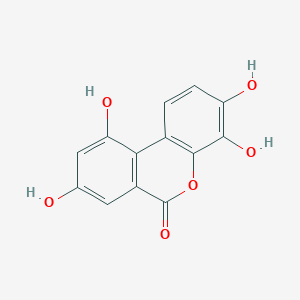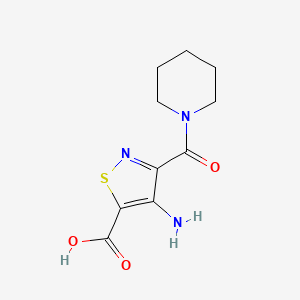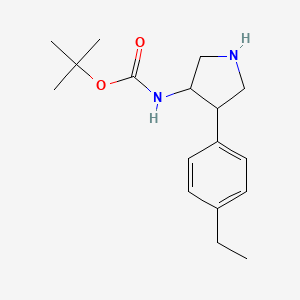![molecular formula C12H15N3OS B1478551 (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol CAS No. 2098079-06-0](/img/structure/B1478551.png)
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol
説明
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Synthesis
The thiazolopyridine core, closely related to the structure of interest, is a significant scaffold in organic chemistry due to its versatile chemical properties and potential biological activities. The synthesis and transformation of thiazolopyridines have been explored extensively, highlighting various methods to generate these compounds. For instance, the review by Chaban (2015) systematizes the theoretical and experimental data concerning the synthesis of condensed thiazolopyridines, which are insufficiently studied but show potential for the development of new physiologically active substances. This review covers different approaches for thiazolopyridine synthesis, including annelation of thiazolidine or thiazole cycles to the pyridine ring and modifications using pyridine derivatives as starting materials (Chaban, 2015).
Biological Applications
Thiazolopyridine derivatives exhibit a wide range of biological effects, including analgesic, anti-inflammatory, antimicrobial, antioxidant, antifungal, and anticancer activities. Their mechanisms involve various cellular targets and pathways, suggesting their potential utility in therapeutic applications. The review by Chaban (2015) also highlights the biological activities of condensed thiazolopyridines, emphasizing their relevance in the treatment of hyperproliferative disorders, diabetes, bacterial infections, and tuberculosis. The presence of the thiazolopyridine core in these compounds contributes to their significant biological effects, indicating the potential of "(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol" and related structures in drug discovery and development (Chaban, 2015).
作用機序
Target of Action
The primary target of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K signaling pathway . This results in the suppression of the downstream effects of PI3K activation, including cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation and growth, and its inhibition can lead to the suppression of tumor growth and proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity against pi3k suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PI3K enzymatic activity, suppression of the PI3K/AKT/mTOR pathway, and subsequent decrease in cell growth and proliferation . These effects suggest potential utility in the treatment of diseases characterized by overactive PI3K signaling, such as certain types of cancer .
生化学分析
Biochemical Properties
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular signaling pathways. The compound has been shown to inhibit the activity of PI3K, thereby affecting downstream signaling processes . Additionally, this compound may interact with other proteins involved in cell growth and survival, further highlighting its potential as a biochemical modulator.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, the compound has been observed to influence cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell proliferation and survival . By inhibiting PI3K, this compound can reduce cell proliferation and induce apoptosis in certain cancer cell lines. Furthermore, the compound may affect gene expression and cellular metabolism, leading to alterations in cellular function and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3K, inhibiting its enzymatic activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the PI3K/Akt signaling pathway, leading to decreased cell survival and increased apoptosis. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity against PI3K over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. Threshold effects have been identified, where a specific dosage range maximizes the compound’s efficacy while minimizing toxicity. These findings underscore the importance of optimizing dosage to achieve desired therapeutic outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound may affect metabolic flux and alter metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Binding proteins may facilitate its localization to specific tissues, influencing its accumulation and activity. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized to the cytoplasm, where it interacts with PI3K and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy. The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c16-8-9-3-2-6-15(7-9)12-14-10-4-1-5-13-11(10)17-12/h1,4-5,9,16H,2-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUPZRAHXYUEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)N=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid](/img/structure/B1478472.png)


![1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone](/img/structure/B1478476.png)


![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1478482.png)



![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478489.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)
